molecular formula C13H15N3 B1317240 N1-(2-Aminobenzyl)-1,2-benzenediamine CAS No. 14573-33-2

N1-(2-Aminobenzyl)-1,2-benzenediamine

Cat. No. B1317240
CAS RN: 14573-33-2
M. Wt: 213.28 g/mol
InChI Key: NVDBRWNSRBMUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-Aminobenzyl)-1,2-benzenediamine, also known as CAS 14573-33-2, is a compound with the formula C13H15N3 and a molecular weight of 213.28 g/mol .


Synthesis Analysis

The synthesis of quinazolines, a class of compounds related to N1-(2-Aminobenzyl)-1,2-benzenediamine, has been extensively studied. For instance, molecular iodine has been used to catalyze a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines . Other methods involve the use of metal catalysts, reagents, and solvent-free conditions .


Chemical Reactions Analysis

Several chemical reactions involving compounds similar to N1-(2-Aminobenzyl)-1,2-benzenediamine have been reported. For example, an iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines has been used to synthesize quinazolines . Other reactions involve the use of oxygen as an oxidant combined with transition-metal-, additive-, and solvent-free conditions .


Physical And Chemical Properties Analysis

N1-(2-Aminobenzyl)-1,2-benzenediamine is a solid under normal conditions . It should be stored under inert gas and kept away from light and air due to its sensitivity .

Scientific Research Applications

Synthesis of 3-Substituted Quinolines

N1-(2-Aminobenzyl)-1,2-benzenediamine is used in the synthesis of 3-substituted quinolines . This process involves a Lewis acid-mediated reaction with 2-aminobenzyl alcohols and N,N′-dimethylenamine. The Friedlander-type reaction allows the installation of a variety of electron-withdrawing groups at the 3-position of the quinoline nucleus .

Medicinal Chemistry

Quinoline motifs, which can be synthesized using N1-(2-Aminobenzyl)-1,2-benzenediamine, are essential in several pharmacologically active heterocyclic compounds . These compounds have various applications in medicinal and industrial chemistry .

Anticancer Activity

Quinoline derivatives, synthesized using N1-(2-Aminobenzyl)-1,2-benzenediamine, have shown potential anticancer activity .

Antioxidant Activity

Quinoline derivatives also exhibit antioxidant activity, which is crucial in preventing damage to important cellular components caused by reactive oxygen species .

Anti-Inflammatory Activity

The anti-inflammatory activity of quinoline derivatives makes them useful in the treatment of conditions characterized by inflammation .

Antimalarial Activity

Quinoline derivatives have been used in the treatment of malaria, a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity .

Antituberculosis Activity

Quinoline derivatives have also demonstrated antituberculosis activity, making them potential candidates for the treatment of tuberculosis .

Safety and Hazards

2-Aminobenzyl alcohol, a compound related to N1-(2-Aminobenzyl)-1,2-benzenediamine, is harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection .

Future Directions

Future research could focus on developing new synthesis methods for compounds like N1-(2-Aminobenzyl)-1,2-benzenediamine. For instance, an iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines has been used to synthesize quinazolines . This method exhibits a broad substrate scope and a high tolerance level for sensitive functional groups, and is amenable to gram scale synthesis .

properties

IUPAC Name

2-N-[(2-aminophenyl)methyl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDBRWNSRBMUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533186
Record name N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-Aminobenzyl)-1,2-benzenediamine

CAS RN

14573-33-2
Record name N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.